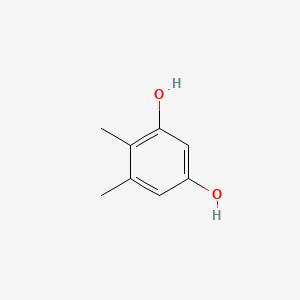

4,5-Dimethylresorcinol

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)4-8(10)6(5)2/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNCKKACINZDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200663 | |

| Record name | 4-Methylorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-55-9 | |

| Record name | 4,5-Dimethylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Xylorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 4,5-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylorcinol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3FCQ2N8R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Natural Isolation from Oil Shale

4,5-Dimethylresorcinol is a component of alkylresorcinol mixtures obtained via dry distillation of Estonian oil shale kerogen.

Process Overview

-

Distillation Conditions :

Limitations

-

Labor-intensive purification due to co-elution with structurally similar compounds.

-

Limited scalability for high-purity applications.

Friedel-Crafts Alkylation

A two-step synthetic route involving alkylation and reduction.

Step 1: Ketone Formation

Step 2: Reduction

-

Reducing Agents : Hydrogenation or borohydride reagents.

-

Outcome : Ketone reduced to –CH₂–R₅′, yielding this compound .

Data Table: Representative Conditions

| Parameter | Value |

|---|---|

| Temperature (Step 1) | 120–140°C |

| Catalyst Loading | 0.1–10 wt.% ZnCl₂ |

| Yield (Overall) | 60–75% |

Hydroxymethylation and Condensation

Modified from resin synthesis protocols in patents .

Procedure

-

Hydroxymethylation :

-

React 5-methylresorcinol with formaldehyde (HCHO) under acidic conditions.

-

Intermediate: Hydroxymethyl-5-methylresorcinol.

-

-

Methylation :

Optimization Notes

-

Molar Ratios :

Directed Benzene Ring Functionalization

Adapted from ortho-metallation strategies .

Key Steps

-

Protection : Resorcinol is methoxylated to 1,3-dimethoxybenzene.

-

Metallation : Use LDA (lithium diisopropylamide) to deprotonate the 4-position.

-

Alkylation : Quench with methyl iodide (CH₃I) to introduce methyl groups.

-

Deprotection : BBr₃ demethylation restores hydroxyl groups .

Data Table: Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Dimethyl sulfate, NaOH | 85 |

| Metallation | LDA, THF, –78°C | 90 |

| Alkylation | CH₃I, –40°C | 75 |

| Deprotection | BBr₃, CH₂Cl₂ | 95 |

| Overall | 55 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Industrial Viability |

|---|---|---|---|

| Natural Isolation | Low-cost raw materials | Low purity, complex purification | Limited |

| Friedel-Crafts | High yields, scalable | Requires toxic catalysts | High |

| Hydroxymethylation | Mild conditions | Multi-step, moderate yields | Moderate |

| Directed Functionalization | High precision, regioselectivity | Costly reagents, cryogenic conditions | Low |

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Dimethylresorcinol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Formation of dimethylquinones.

Reduction: Formation of dihydroxy derivatives.

Substitution: Formation of halogenated or nitrated derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has shown that 4,5-Dimethylresorcinol exhibits notable antimicrobial properties. A study isolated this compound from endophytic fungi associated with Astragalus chinensis, demonstrating moderate antibacterial activity against pathogens such as Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MIC values ranging from 16 to 128 μg/mL) . Additionally, it displayed promising antifungal activity against Selerotium rolfsii, with an IC50 value of less than 32 μg/mL .

Case Study: Antifungal Efficacy

In a controlled laboratory setting, the antifungal efficacy of this compound was tested against several plant pathogens. The results indicated significant inhibition rates across various concentrations, confirming its potential as a natural fungicide (see Table 1).

| Tested Organism | Inhibition at 128 μg/mL (%) | Inhibition at 64 μg/mL (%) |

|---|---|---|

| Selerotium rolfsii | 100 | 100 |

| Fusarium moniliforme | 100 | 100 |

| Fusarium stratum | 100 | 100 |

| Fusarium oxysporum | 100 | 100 |

Material Science Applications

Epoxy Resins

this compound is also utilized in the synthesis of epoxy resins. The compound can be converted into diglycidyl ethers through reactions with epichlorohydrin, leading to the formation of high-performance materials that are used in coatings, adhesives, and composite materials . These resins exhibit improved mechanical properties and thermal stability.

Case Study: Production of Epoxy Resins

A study on the synthesis of epoxy resins from alkyl resorcinols highlighted the production of low-viscosity diglycidyl ethers from this compound. The resulting materials demonstrated excellent adhesion and durability in various applications .

Environmental Applications

Bioremediation Potential

The compound has been explored for its potential in bioremediation processes. Its effectiveness in degrading environmental pollutants has been evaluated, showcasing its ability to act as a substrate for microbial degradation pathways.

Analytical Chemistry

Chemical Reactions and Mechanisms

In analytical chemistry, this compound serves as a reagent for various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable for analytical assays in detecting trace metals .

Wirkmechanismus

The mechanism of action of 4,5-Dimethylresorcinol involves its interaction with various molecular targets. It can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects: 2,5-Dimethylresorcinol exhibits lower melting points than this compound due to reduced symmetry and intermolecular hydrogen bonding efficiency .

- Solubility: 5-Methylresorcinol (smaller substituent) has higher aqueous solubility compared to ethyl-substituted derivatives .

Natural Occurrence and Industrial Relevance

In shale oil phenols, the distribution of dimethylresorcinol isomers varies:

- This compound: 7–9% of total phenols .

- 2,5-Dimethylresorcinol: 9–11% .

- 5-Methylresorcinol: 25–30% (most abundant) .

Industrial applications include epoxy resin synthesis (alkylresorcinols) and SPE cartridges for phenolic pollutant extraction .

Antimicrobial and Antifungal Efficacy

| Compound | MIC (mg/L) * | IC₅₀ (µg/mL) † | Key Targets |

|---|---|---|---|

| This compound | 280 (light gray) | 32 (vs. S. rolfsii) | MRSA, S. rolfsii |

| 2,5-Dimethylresorcinol | 270 (light gray) | N/A | Broad-spectrum bacteria |

| 5-Ethylresorcinol | 250 (light gray) | N/A | Gram-negative pathogens |

| 4-Hexylresorcinol | 220 (light gray) | N/A | Biofilm-forming bacteria |

MIC: Minimal Inhibitory Concentration (lower values indicate higher potency) ; † IC₅₀: Half-maximal inhibitory concentration

Key Findings :

- This compound demonstrates selective antifungal activity against S. rolfsii, outperforming 2,5-dimethylresorcinol in this niche .

- 2,5-Dimethylresorcinol shows marginally better antibacterial efficacy (MIC: 270 mg/L) than this compound, likely due to enhanced membrane permeability .

Biologische Aktivität

4,5-Dimethylresorcinol (DMR) is a compound belonging to the resorcinol family, known for its diverse biological activities. This article explores the biological properties of DMR, focusing on its antimicrobial, antifungal, and potential therapeutic applications based on recent research findings.

This compound is characterized by its hydroxyl groups at the 4 and 5 positions of the benzene ring, contributing to its reactivity and biological activity. It is a decarboxylated derivative of resorcinol, often synthesized or extracted from natural sources such as endophytic fungi .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DMR against various pathogens. For instance, a study isolated DMR from the fermentation products of Chaetomium sp., demonstrating its effectiveness against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DMR were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Listeria monocytogenes | 32 |

| Staphylococcus aureus | 64 |

| Methicillin-resistant S. aureus (MRSA) | 128 |

These results indicate that DMR exhibits moderate antibacterial activity, particularly against Listeria monocytogenes and MRSA .

Antifungal Activity

In addition to its antibacterial properties, DMR has shown significant antifungal activity. A study assessed its effects on several plant pathogens, including Sclerotium rolfsii, Fusarium moniliforme, and Fusarium oxysporum. The results are summarized in the following table:

| Tested Organism | Inhibition at 128 μg/mL (%) | IC50 (μg/mL) |

|---|---|---|

| Sclerotium rolfsii | 100 | <16 |

| Fusarium moniliforme | 100 | <16 |

| Fusarium oxysporum | 100 | <16 |

The inhibition rates indicate that DMR can effectively inhibit fungal growth at relatively low concentrations, making it a candidate for agricultural applications .

The mechanism by which DMR exerts its antimicrobial and antifungal effects is not entirely understood. However, it is believed to involve the disruption of cellular membranes and interference with metabolic processes within the pathogens. For example, DMR has been shown to inhibit intestinal chloride secretion through chloride channels, which may contribute to its antibacterial properties .

Case Studies

A notable case study involved the isolation of DMR from endophytic fungi associated with Astragalus chinensis. This study not only confirmed the antimicrobial properties of DMR but also explored its potential as a natural preservative in food systems. The findings suggest that incorporating DMR could enhance food safety by reducing microbial contamination .

Potential Therapeutic Applications

Given its promising biological activities, DMR has potential therapeutic applications beyond agriculture. Research suggests that it may serve as an effective agent in treating infections caused by resistant strains of bacteria and fungi. Additionally, its role in modulating gut health through antimicrobial activity opens avenues for further exploration in gastrointestinal therapies .

Q & A

Q. What analytical techniques are recommended for characterizing 4,5-Dimethylresorcinol in experimental settings?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, elemental analysis and X-ray crystallography may be required to confirm structural integrity. Journals typically mandate that characterization data for new compounds include these methods, with raw data provided in supplementary materials .

Q. What safety protocols are essential when handling this compound in laboratory environments?

While specific toxicity data for this compound may require verification, researchers should adopt protocols aligned with structurally similar phenolic compounds. This includes wearing nitrile gloves, chemical-resistant lab coats, and eye protection (goggles or face shields). Work should be conducted in a fume hood to minimize inhalation risks. Emergency procedures for skin/eye contact involve immediate flushing with water for 15 minutes, followed by medical evaluation. Waste disposal must comply with institutional guidelines for phenolic derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Conflicting data may arise from variability in experimental conditions (e.g., cell lines, solvent systems) or statistical power. To address this:

- Conduct a meta-analysis using heterogeneity metrics like I² (proportion of total variation due to between-study differences) and H (standardized heterogeneity measure) to quantify inconsistencies .

- Apply subgroup analyses to identify moderators (e.g., dosage ranges, assay methodologies) contributing to variability. Tools like RevMan or R’s metafor package can automate these calculations .

Q. What experimental design considerations are critical for investigating structure-activity relationships (SAR) of this compound derivatives?

- Controlled variables : Standardize solvent systems, temperature, and biological models (e.g., uniform cell lines) to isolate structural effects.

- Dose-response curves : Use at least five concentration points to calculate EC₅₀/IC₅₀ values with nonlinear regression models.

- Replication : Include triplicate measurements and negative/positive controls to validate assay robustness. Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with research objectives .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Regression models : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with post-hoc tests : Compare means across dosage groups while controlling for Type I errors.

- Effect size metrics : Report Cohen’s d or Hedges’ g to quantify magnitude differences, complemented by 95% confidence intervals. Pilot studies are critical to estimate sample sizes and power .

Q. How should researchers formulate hypotheses when exploring the antioxidant mechanisms of this compound?

- Hypothesis-driven approach : Propose specific redox pathways (e.g., ROS scavenging via phenolic hydroxyl groups) and test using electron paramagnetic resonance (EPR) or DPPH assays.

- Exploratory approach : Use omics techniques (e.g., metabolomics) to identify unexpected targets. Integrate PICO (Population, Intervention, Comparison, Outcome) frameworks to refine scope. For example: “Does this compound (Intervention) reduce oxidative stress markers (Outcome) in in vitro neuronal models (Population) compared to Trolox (Comparison)?” .

Q. What are the best practices for documenting synthetic procedures of this compound analogs to ensure reproducibility?

- Detailed protocols : Specify reaction stoichiometry, catalyst loading, temperature, and purification methods (e.g., column chromatography gradients).

- Supplementary data : Provide NMR spectra (with peak assignments), HPLC chromatograms, and crystallographic data (if available). Journals like Med. Chem. Commun. emphasize brevity in main texts, with extended details in supplementary files .

- Error reporting : Include yields, Rf values, and batch-to-batch variability to aid troubleshooting .

Methodological Guidelines

- Data presentation : Avoid redundant graphs; prioritize tables for raw data and figures for mechanistic insights. Use color-coding for clarity but limit chemical structures in graphics .

- Ethical reporting : Disclose conflicts of interest and avoid data manipulation. Contradictory results should be discussed transparently, with limitations explicitly stated .

- Systematic reviews : Follow PRISMA guidelines for literature screening and data extraction, ensuring reproducibility via tools like Covidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.